molecular formula C4H6N2O2 B1670405 Ethyl diazoacetate CAS No. 623-73-4

Ethyl diazoacetate

Cat. No.: B1670405
CAS No.: 623-73-4
M. Wt: 114.1 g/mol
InChI Key: YVPJCJLMRRTDMQ-UHFFFAOYSA-N
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Description

Ethyl diazoacetate is a diazo compound with the chemical formula C₄H₆N₂O₂. It was first discovered by Theodor Curtius in 1883. This compound is a yellow oil with a pungent odor and is primarily used as a reagent in organic chemistry. This compound is known for its role as a carbene precursor, making it valuable in various chemical reactions, particularly in the cyclopropanation of alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diazoacetate can be synthesized through the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water. The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow microreactor technology. This method offers several advantages, including enhanced safety, efficient heat transport, and excellent control over reaction conditions. The production yield can reach up to 20 grams per day using a microreactor with an internal volume of 100 microliters .

Chemical Reactions Analysis

Types of Reactions: Ethyl diazoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Cyclopropane Derivatives: Formed from cyclopropanation reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Substituted Esters: Produced from insertion reactions.

Scientific Research Applications

Ethyl diazoacetate (EDA) is a versatile compound utilized in organic synthesis for a variety of chemical reactions . It is a yellow liquid with a pungent odor . EDA is mainly used as a precursor of carbene to synthesize key intermediates of pesticides .

Scientific Research Applications

  • Cyclopropanation : EDA is used in the stereoconvergent synthesis of cyclopropanes using different styrenes in the presence of photocatalysts under irradiation with blue LEDs . Cyclopropanes have unique properties, such as high ring strain and geometry, giving them an unusual structure with relatively shorter C–C and C–H bonds than in alkanes and enhanced -character of C–C bonds .
  • Olefination : EDA is used in the obtention of C=C double bonds, an important step for organic synthesis that is chiefly achieved by using ylide compounds such as phosphorus reagents in the Wittig reaction .
  • Synthesis of β-keto esters : EDA reacts with ketones to yield β-keto esters . Cyclopentanone, cyclohexanone, and acetophenone react with EDA to produce nearly pure β-keto esters .
  • Synthesis of α-diazo-β-hydroxy esters : EDA can conduct aldol-type condensation with aldehyde or react with ketone to obtain α-diazo-β-hydroxy esters .
  • Ylide formation : EDA can provide α-carbonyl carbenes to undergo O–H or C–H insertion to π-bonds to form ylides .
  • Carbene polymerization : The carbene polymerization with α-carbonyl diazo compounds as carbene precursor has attracted much attention recently . EDA decomposes to generate carbenes, which can combine with various transition metals to form metal carbenes as active catalytic intermediates .
  • 1,3-Dipolar Cycloaddition Reactions: EDA reacts with electron-deficient alkynes faster than electron-rich ethynes .

Additional Applications

Mechanism of Action

Ethyl diazoacetate exerts its effects primarily through the generation of carbenes. The diazo group in this compound decomposes to form a carbene intermediate, which can then participate in various chemical reactions. The carbene can insert into C-H, N-H, O-H, and S-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .

Biological Activity

Ethyl diazoacetate (EDA) is a significant compound in organic chemistry, recognized for its diverse biological activities and applications in synthetic methodologies. This article explores the biological activity of EDA, focusing on its mechanisms, applications in medicinal chemistry, and various synthetic pathways that leverage its unique properties.

Overview of this compound

This compound is a yellow liquid with a pungent odor, primarily used for cyclopropanation reactions and other transformations in organic synthesis. Its structure comprises a diazo group attached to an ethyl acetate moiety, making it a versatile reagent in various chemical reactions, including cycloaddition and insertion reactions .

1. Radical Pathways

Recent studies have highlighted the role of EDA in radical-mediated reactions. For instance, EDA has been utilized in the regioselective C3-ethoxycarbonylmethylation of imidazopyridines under visible light irradiation. This process involves the formation of radical intermediates, which are crucial for the successful alkylation of heterocycles .

  • Mechanism Summary :
    • EDA generates alkyl radicals upon activation.
    • These radicals react with imidazopyridines to form imidazolium radical cations.
    • The final products are obtained through deprotonation steps.

2. Synthesis of Bioactive Compounds

EDA serves as a building block for synthesizing various biologically active compounds. Its utility in forming β-hydroxy-α-diazo carbonyl derivatives has been explored for creating amino acids and amino alcohols, which are essential in peptide synthesis and other macromolecular assemblies .

Applications in Medicinal Chemistry

This compound's ability to participate in diverse reactions makes it valuable in medicinal chemistry. It has been employed in:

  • Cyclopropanation : EDA is widely used for cyclopropanation of unsaturated compounds, contributing to the formation of complex molecular architectures relevant to drug discovery.
  • Synthesis of Triazoles and Pyrazolines : These compounds often exhibit pharmacological activities, making EDA an important reagent in their synthesis .

Case Study 1: Photoredox Catalysis

A study demonstrated the use of EDA in photoredox catalysis for the synthesis of functionalized imidazoheterocycles. The reaction conditions were optimized to achieve high yields (up to 89%) using blue LED irradiation, showcasing EDA's efficiency under mild conditions .

Reaction ConditionsYield (%)Notes
Blue LED, 0.2 mol% Ru(bpy)3Cl289Optimal yield achieved
White LED0No product observed

Case Study 2: Continuous Flow Synthesis

Research on continuous flow synthesis highlighted the safe production of EDA using microreactor technology. This method allows for high reproducibility and scalability while minimizing risks associated with EDA's explosive nature .

ParameterValue
Residence Time20 seconds
Temperature50 °C
Production Yield20 g/day

Properties

IUPAC Name

ethyl 2-diazoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJCJLMRRTDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

492994-20-4
Record name Acetic acid, 2-diazo-, ethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=492994-20-4
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DSSTOX Substance ID

DTXSID10878732
Record name Diazoacetic Ester
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Diazoacetic ester
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CAS No.

623-73-4
Record name Ethyl diazoacetate
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Record name Diazoacetic ester
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Record name Ethyl diazoacetate
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Record name Diazoacetic Ester
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Record name Ethyl diazoacetate
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Record name DIAZOACETIC ESTER
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 2-butyn (9.50 g, 176 mmol) was cooled to 0° C. and Rh2(OAc)4 (195 mg) was added. To the resulting suspension was added slowly over a period of 4.5 hours ethyl diazoacetate (8.02 g, 70 mmol). The mixture was stirred for 30 minutes and pentane (30 mL) was added. The solids were removed by filtration over Celite and the filtrate was concentrated in vacuo to afford ethyl 2,3-dimethylcycloprop-2-enecarboxylate (below) as a mixture with ethyl diazoacetate.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
8.02 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl diazoacetate
Ethyl diazoacetate
Ethyl diazoacetate
Ethyl diazoacetate
Reactant of Route 6
Ethyl diazoacetate

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